molecular formula C19H19ClFNO2 B2569139 (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164495-66-2

(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

Cat. No.: B2569139
CAS No.: 1164495-66-2
M. Wt: 347.81
InChI Key: IGAJFINVVBTZTE-JXMROGBWSA-N
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Description

(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is an organic compound characterized by the presence of a chlorobenzyl group, a fluoropropoxyphenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves the following steps:

    Formation of the propenamide backbone: This can be achieved through a Heck reaction, where a halogenated benzene derivative reacts with an acrylamide in the presence of a palladium catalyst.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with the amide nitrogen.

    Attachment of the fluoropropoxyphenyl group: This can be done through an etherification reaction, where a fluoropropyl halide reacts with a phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenamide moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbon-carbon double bond in the propenamide group, converting it to a single bond and forming a saturated amide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in mechanistic studies of organic reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide: can be compared with other propenamide derivatives, such as:

Uniqueness

The presence of the fluoropropoxy group in this compound imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

(E)-N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c20-17-4-1-3-16(13-17)14-22-19(23)10-7-15-5-8-18(9-6-15)24-12-2-11-21/h1,3-10,13H,2,11-12,14H2,(H,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAJFINVVBTZTE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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